molecular formula C17H24ClNO3 B588155 5-Methoxy Propranolol Hydrochloride CAS No. 14133-98-3

5-Methoxy Propranolol Hydrochloride

Cat. No.: B588155
CAS No.: 14133-98-3
M. Wt: 325.833
InChI Key: FEWDJEPNDLNVLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy Propranolol Hydrochloride typically involves the protection of the hydroxyl group in Propranolol followed by methoxylation. One common method involves the use of methanol and hydrochloric acid under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis to ensure high yield and purity. This method involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, followed by methoxylation and hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy Propranolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various methoxy-substituted derivatives and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

5-Methoxy Propranolol Hydrochloride has several applications in scientific research:

Mechanism of Action

5-Methoxy Propranolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, affecting various signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: The parent compound, used widely in clinical settings.

    Atenolol: A selective beta-1 adrenergic antagonist.

    Metoprolol: Another selective beta-1 adrenergic antagonist.

    Nadolol: A non-selective beta-adrenergic antagonist similar to Propranolol.

Uniqueness

5-Methoxy Propranolol Hydrochloride is unique due to its methoxy substitution, which provides distinct pharmacokinetic properties and metabolic pathways compared to its parent compound, Propranolol. This modification can lead to differences in receptor binding affinity and duration of action .

Properties

IUPAC Name

1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDJEPNDLNVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857970
Record name 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-98-3
Record name 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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